"spectroscopic analysis of 1,2-benzisothiazole-1,1-dioxide derivatives"
"spectroscopic analysis of 1,2-benzisothiazole-1,1-dioxide derivatives"
An In-Depth Technical Guide to the Spectroscopic Analysis of 1,2-Benzisothiazole-1,1-dioxide Derivatives
Authored by: Senior Application Scientist
Introduction: The 1,2-Benzisothiazole-1,1-dioxide Scaffold
The 1,2-benzisothiazole-1,1-dioxide core, famously represented by saccharin, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique structural and electronic properties, combining a fused aromatic ring with a sulfonamide incorporated into a five-membered ring, have made its derivatives subjects of intense study. These compounds exhibit a wide range of biological activities, including acting as inhibitors for enzymes like 5-lipoxygenase and microsomal prostaglandin E2 synthase-1.[2]
The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity in drug development pipelines. Spectroscopic analysis provides the foundational data for this characterization. This guide offers a detailed exploration of the primary spectroscopic techniques used to elucidate the structures of 1,2-benzisothiazole-1,1-dioxide derivatives, grounded in the principles of scientific integrity and field-proven insights. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, explaining not just the "how" but the fundamental "why" behind the analytical choices.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. For the 1,2-benzisothiazole-1,1-dioxide scaffold, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.
Expertise & Causality: Interpreting the Spectra
The electronic environment of the benzisothiazole dioxide core is highly anisotropic. The potent electron-withdrawing effects of the sulfonyl (SO₂) and carbonyl (C=O) groups significantly influence the chemical shifts of the adjacent aromatic protons and carbons, deshielding them and pushing their signals downfield.
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¹H NMR Spectroscopy : The four protons on the benzene ring typically appear as a complex multiplet system in the aromatic region (δ 7.8-8.3 ppm). The proton adjacent to the sulfur atom (at C7) is often the most deshielded due to the direct influence of the sulfonyl group.[3] Substitution on the nitrogen or on the benzene ring will predictably alter these shifts and coupling patterns, providing critical information about the derivative's specific structure. For N-alkyl derivatives, the alkyl protons will appear in the upfield region, with their multiplicity and integration providing clear evidence of their structure.[4]
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¹³C NMR Spectroscopy : The carbon atoms of the benzene ring typically resonate between δ 120-140 ppm. The quaternary carbons fused to the heterocyclic ring and the carbonyl carbon are significantly downfield.[5] The carbonyl carbon (C3) is particularly noteworthy, often appearing around δ 160-165 ppm.
Data Presentation: Typical NMR Chemical Shifts
| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Rationale for Shift |
| H4 | ~8.0-8.2 | ~125-128 | Ortho to the carbonyl group. |
| H5 | ~7.8-8.0 | ~121-124 | Meta to both electron-withdrawing groups. |
| H6 | ~7.8-8.0 | ~134-136 | Meta to both electron-withdrawing groups. |
| H7 | ~8.1-8.3 | ~135-138 | Ortho to the sulfonyl group. |
| C3 (C=O) | N/A | ~159-165 | Highly deshielded carbonyl carbon.[4] |
| C3a (Quaternary) | N/A | ~138-140 | Bridgehead carbon influenced by the carbonyl. |
| C7a (Quaternary) | N/A | ~137-139 | Bridgehead carbon influenced by the sulfonyl group. |
Note: Shifts are relative to TMS and can vary based on solvent and substitution.[3][5]
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol ensures the acquisition of clean, high-resolution NMR data, a self-validating system for structural confirmation.
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Sample Preparation :
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Accurately weigh 5-10 mg of the purified 1,2-benzisothiazole-1,1-dioxide derivative.
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Transfer the sample to a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.[5]
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Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required for less soluble compounds.
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Instrument Setup & Calibration :
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Insert the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
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Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. Modern spectrometers automate this process effectively.
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Data Acquisition :
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Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to ensure a good signal-to-noise ratio.
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Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[5]
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Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 1024 or more).
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If necessary, perform 2D NMR experiments like COSY (to establish H-H correlations) or HSQC (to link protons directly to their attached carbons) for complete structural assignment.[5]
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Visualization: NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For 1,2-benzisothiazole-1,1-dioxide derivatives, the most prominent and diagnostic signals arise from the sulfonyl (SO₂) and carbonyl (C=O) groups.
Expertise & Causality: The Vibrational Signature
The bonds within a molecule vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.
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Sulfonyl Group (SO₂) : This group is characterized by two distinct, strong stretching vibrations: an asymmetric stretch (ν_as_) and a symmetric stretch (ν_s_). Their high intensity is due to the large change in dipole moment during vibration.
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Carbonyl Group (C=O) : The C=O bond of the lactam ring gives rise to a strong, sharp absorption band. Its exact position is sensitive to ring strain and conjugation.
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Aromatic C=C and C-H Bonds : The benzene ring shows characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.
Data Presentation: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1330 - 1370 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1150 - 1190 | Strong |
| Carbonyl (C=O) | Stretch | 1705 - 1730 | Strong, Sharp[4] |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
Source: Data synthesized from spectroscopic studies of saccharin derivatives.[4][6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.
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Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is critical as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
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Sample Application : Place a small amount (a few milligrams) of the solid derivative directly onto the ATR crystal.
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Pressure Application : Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.
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Data Collection : Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio. The process usually takes less than a minute.
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Cleaning : After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, clues about its substructures. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.[7]
Expertise & Causality: Ionization and Fragmentation
The choice of ionization technique is critical.
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Electrospray Ionization (ESI) : A soft ionization technique ideal for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺, giving a clear indication of the molecular weight with minimal fragmentation.[5] This is the preferred method for initial molecular weight confirmation.
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Electron Ionization (EI) : A high-energy technique that causes extensive fragmentation. While it can make the molecular ion peak [M]⁺ difficult to observe, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.[8]
A common fragmentation pathway for the 1,2-benzisothiazole-1,1-dioxide scaffold involves the loss of SO₂ or cleavage of the heterocyclic ring, providing valuable structural confirmation.[8][9]
Experimental Protocol: High-Resolution ESI-MS
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Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[5] The solvent should be high-purity (LC-MS grade) to avoid extraneous peaks.
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Instrument Calibration : Calibrate the mass spectrometer using a known standard solution immediately before the analysis. This ensures high mass accuracy.
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Sample Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition : Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the derivative. Scan a mass range appropriate for the expected molecular weight.
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Data Analysis : Identify the peak corresponding to the [M+H]⁺ or [M-H]⁻ ion. Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The calculated formula should match the expected formula with an error of less than 5 ppm.
Visualization: Key Spectroscopic Techniques
Caption: Core spectroscopic techniques for characterization.
IV. UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. The benzene ring fused to the heterocyclic system contains chromophores that absorb UV light, leading to electronic transitions (typically π → π*).[10]
While less structurally informative than NMR or MS, UV-Vis is a valuable tool for quantitative analysis (using the Beer-Lambert Law) and for studying how modifications to the scaffold affect its electronic properties. Substituents on the aromatic ring can cause predictable shifts in the absorption maximum (λ_max_):
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Bathochromic Shift (Red Shift) : A shift to a longer wavelength, often caused by electron-donating groups or an extension of the conjugated system.
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Hypsochromic Shift (Blue Shift) : A shift to a shorter wavelength, often caused by groups that disrupt conjugation.
Conclusion: A Synergistic Approach
The robust characterization of 1,2-benzisothiazole-1,1-dioxide derivatives is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. NMR provides the detailed skeletal framework, IR confirms the presence of critical functional groups, high-resolution MS validates the elemental composition and molecular weight, and UV-Vis offers insight into the electronic system. By applying these techniques with a clear understanding of their underlying principles and adhering to rigorous experimental protocols, researchers and drug development professionals can ensure the unequivocal identification and characterization of these vital chemical entities.
References
-
Siddiqui, W. A., et al. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Crystallographic Communications, E64, o724. Available at: [Link]
-
Mátyus, P., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(23), 5569. Available at: [Link]
-
Dakova, B., et al. (2021). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available at: [Link]
-
PubChem. 1,2-Benzoisothiazoline 1,1-dioxide. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Liang, G., et al. (2011). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 21(20), 6115-6118. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for Mechanochemical synthesis of saccharin-based[1][11][12]thiadiazepine dioxide scaffolds. Available at: [Link]
-
Al-Bayati, R. I. H., et al. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3. Available at: [Link]
-
Hutton, C. A., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. Available at: [Link]
-
MassBank. (2021). Benzothiazole Spectrum. Available at: [Link]
-
Abramovitch, R. A., et al. (1977). 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2589-2594. Available at: [Link]
-
PubChem. 1H-1lambda
6,2-Benzothiazole-1,1-dione. National Center for Biotechnology Information. Available at: [Link] -
NIST. (n.d.). Benzothiazole UV/Visible spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saccharin(81-07-2) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-1lambda~6~,2-Benzothiazole-1,1-dione | C7H5NO2S | CID 13086207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide [webbook.nist.gov]
- 9. massbank.eu [massbank.eu]
- 10. Benzothiazole [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
